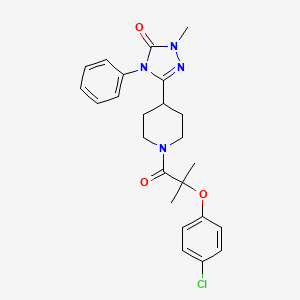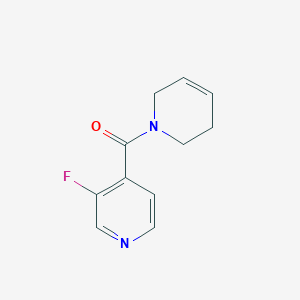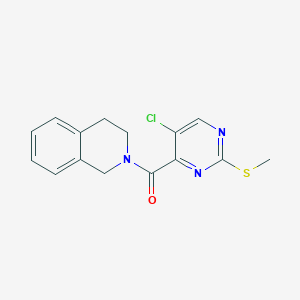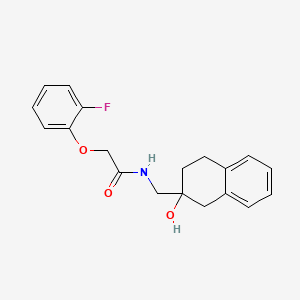
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Triazole Derivatives in Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives showed significant antimicrobial properties against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Organic Chemistry and Synthesis
Research on 1,2,4-triazole derivatives also extends to organic chemistry, where these compounds serve as intermediates in the synthesis of various chemical entities. The versatility of triazole rings, often modified through reactions involving piperidine or chlorophenyl groups, allows for the creation of compounds with potential applications in materials science, pharmaceuticals, and more (D’Anna et al., 2004).
Role in Drug Discovery and Development
Although excluding direct drug use and dosage information, it's worth noting that the structural motifs found in the compound you're interested in are often explored in drug discovery. For instance, compounds featuring piperidine and triazole rings have been investigated for their potential as ligands for various receptors, contributing to the understanding of molecular interactions critical for drug design (Rowley et al., 1997).
Antioxidant Properties
Certain triazole derivatives have been studied for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. These studies contribute to the broader research on antioxidants in preventing or treating diseases associated with oxidative damage (Bekircan et al., 2008).
Molecular Docking Studies
Triazole derivatives have also been subjects in molecular docking studies, which are essential in the early stages of drug development. These studies help in understanding how small molecules, like those containing triazole, piperidine, or chlorophenyl groups, interact with biological targets at the molecular level (Karayel, 2021).
Propiedades
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-24(2,32-20-11-9-18(25)10-12-20)22(30)28-15-13-17(14-16-28)21-26-27(3)23(31)29(21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHKVFFZYWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)


![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)

